![molecular formula C13H9F5O2 B13485405 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound with the molecular formula C13H9F5O2. This compound is notable for its unique bicyclo[1.1.1]pentane core structure, which is often used as a bioisostere for benzene rings in medicinal chemistry . The presence of multiple fluorine atoms enhances its chemical stability and lipophilicity, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
The synthesis of 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases and fluorinating agents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity . The bicyclo[1.1.1]pentane core provides a rigid scaffold that can mimic the spatial arrangement of aromatic rings, allowing it to interact with biological targets in a similar manner .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds also feature the bicyclo[1.1.1]pentane core but with different functional groups, offering varied chemical and biological properties.
Difluoro-substituted benzene derivatives: These compounds have similar fluorine content but lack the unique bicyclo[1.1.1]pentane structure, resulting in different reactivity and stability.
Trifluoromethyl-substituted cyclohexanes: These compounds share the trifluoromethyl group but have a different core structure, affecting their overall properties and applications.
Propriétés
Formule moléculaire |
C13H9F5O2 |
|---|---|
Poids moléculaire |
292.20 g/mol |
Nom IUPAC |
2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H9F5O2/c14-12(15,16)8-3-1-7(2-4-8)10-5-11(6-10,9(19)20)13(10,17)18/h1-4H,5-6H2,(H,19,20) |
Clé InChI |
KSUMIPAYQBAYBA-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13485333.png)
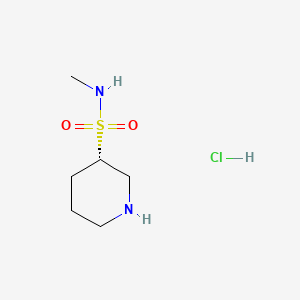
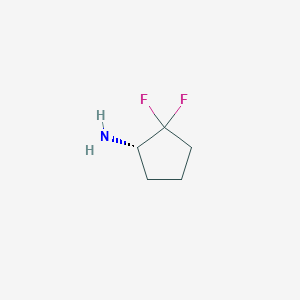
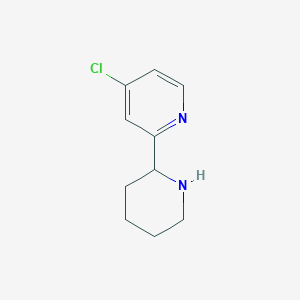
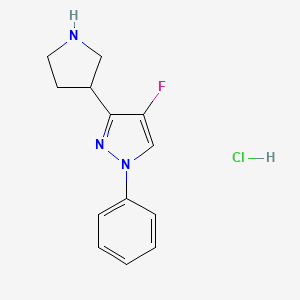

![N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
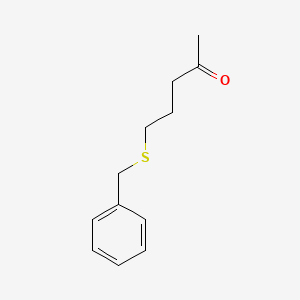
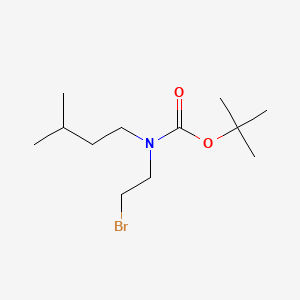
amine dihydrochloride](/img/structure/B13485371.png)

![tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate](/img/structure/B13485386.png)
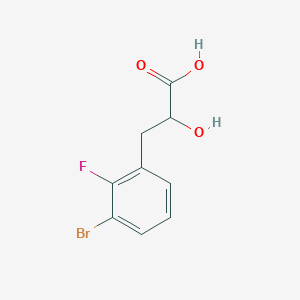
![2-[(4-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13485412.png)
